molecular formula C7H4ClN3O2 B1365336 3-Chloro-7-nitro-1H-indazole CAS No. 74209-33-9

3-Chloro-7-nitro-1H-indazole

Cat. No. B1365336
CAS RN: 74209-33-9
M. Wt: 197.58 g/mol
InChI Key: ZQCVSYOZBCNXNZ-UHFFFAOYSA-N
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Description

3-Chloro-7-nitro-1H-indazole is a heterocyclic compound . It has a molecular weight of 197.58 . It is a solid at room temperature and should be stored in a refrigerator .


Synthesis Analysis

The synthesis of 1H-indazoles, including 3-Chloro-7-nitro-1H-indazole, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3-Chloro-7-nitro-1H-indazole is characterized by a pyrazole fused to a benzene ring . The InChI code for this compound is 1S/C7H4ClN3O2/c8-7-4-2-1-3-5 (11 (12)13)6 (4)9-10-7/h1-3H, (H,9,10) .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

3-Chloro-7-nitro-1H-indazole is a solid at room temperature . It has a molecular weight of 197.58 . The compound should be stored in a refrigerator .

Scientific Research Applications

Antibacterial, Antifungal, and Antitubercular Properties

A new series of derivatives of 6-nitro-1H-indazole, which include 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones, have been synthesized. These compounds were found to exhibit significant antibacterial, antifungal, and antitubercular activities against selected microorganisms. Additionally, they demonstrated anti-inflammatory activity in vivo on albino rats (Samadhiya et al., 2012).

Inhibition of Nitric Oxide Synthase

3-Chloro-7-nitro-1H-indazole and its derivatives have been studied for their ability to inhibit nitric oxide synthase (NOS) in various contexts. For instance, 7-nitro indazole, a closely related compound, produces potent inhibition of rat cerebellar NOS, which suggests potential applications in the study of nitric oxide's biological roles in the central nervous system (Babbedge et al., 1993).

Antileishmanial Activity

3-Chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity. One compound, in particular, demonstrated promising growth inhibition of Leishmania major, indicating potential as a lead for antileishmanial drug development (Abdelahi et al., 2021).

Molecular and Crystal Structure Analysis

The crystal structure of various 3-chloro-7-nitro-1H-indazole derivatives has been analyzed, providing insights into their molecular properties. For example, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole reveals important details about the molecule's geometry and intermolecular interactions (Kouakou et al., 2015).

Corrosion Inhibition

A new indazole derivative, 2-(3-chloro-5-nitro-1H-indazol-1-yl) acetic acid (CNIA), has been synthesized and used as a corrosion inhibitor for mild steel in acidic media. This application demonstrates the compound's utility in industrial contexts, particularly in corrosion prevention (Boulhaoua et al., 2021).

Safety And Hazards

The safety information for 3-Chloro-7-nitro-1H-indazole indicates that it is a hazardous compound . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302, H313, H315, H319, H320, H335 .

Future Directions

The future directions for research on 3-Chloro-7-nitro-1H-indazole and other indazole derivatives are likely to focus on their synthesis and potential medicinal applications . Given the wide variety of biological activities associated with indazole-containing compounds, it is expected that the medicinal properties of indazole will continue to be explored for the treatment of various pathological conditions .

properties

IUPAC Name

3-chloro-7-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCVSYOZBCNXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479936
Record name 3-Chloro-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-7-nitro-1H-indazole

CAS RN

74209-33-9
Record name 3-Chloro-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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